Cas no 2253639-90-4 (Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride)

Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride 化学的及び物理的性質
名前と識別子
-
- Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride
- Z3446078644
- methyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate hydrochloride
-
- インチ: 1S/C11H14N2O2.ClH/c1-13-6-5-12-9-7-8(11(14)15-2)3-4-10(9)13;/h3-4,7,12H,5-6H2,1-2H3;1H
- InChIKey: WBAWTBMKZJFTDG-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C(C1C=CC2=C(C=1)NCCN2C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 245
- トポロジー分子極性表面積: 41.6
Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6729364-2.5g |
methyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate hydrochloride |
2253639-90-4 | 95.0% | 2.5g |
$1315.0 | 2025-02-19 | |
Enamine | EN300-6729364-10.0g |
methyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate hydrochloride |
2253639-90-4 | 95.0% | 10.0g |
$2884.0 | 2025-02-19 | |
Enamine | EN300-6729364-5.0g |
methyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate hydrochloride |
2253639-90-4 | 95.0% | 5.0g |
$1945.0 | 2025-02-19 | |
Enamine | EN300-6729364-0.25g |
methyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate hydrochloride |
2253639-90-4 | 95.0% | 0.25g |
$331.0 | 2025-02-19 | |
1PlusChem | 1P028QP5-50mg |
methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |
2253639-90-4 | 95% | 50mg |
$246.00 | 2024-05-25 | |
1PlusChem | 1P028QP5-100mg |
methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |
2253639-90-4 | 95% | 100mg |
$339.00 | 2024-05-25 | |
1PlusChem | 1P028QP5-250mg |
methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |
2253639-90-4 | 95% | 250mg |
$471.00 | 2024-05-25 | |
1PlusChem | 1P028QP5-2.5g |
methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |
2253639-90-4 | 95% | 2.5g |
$1688.00 | 2024-05-25 | |
1PlusChem | 1P028QP5-5g |
methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |
2253639-90-4 | 95% | 5g |
$2466.00 | 2024-05-25 | |
1PlusChem | 1P028QP5-1g |
methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |
2253639-90-4 | 95% | 1g |
$892.00 | 2024-05-25 |
Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochlorideに関する追加情報
Research Brief on Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride (CAS: 2253639-90-4)
Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride (CAS: 2253639-90-4) is a synthetic organic compound that has garnered significant attention in recent medicinal chemistry research due to its potential as a key intermediate in the development of novel therapeutic agents. This compound belongs to the quinoxaline derivative family, which has demonstrated diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties.
Recent studies have focused on the compound's role as a precursor in the synthesis of more complex molecules targeting various disease pathways. The hydrochloride salt form improves solubility and stability, making it particularly valuable for pharmaceutical applications. Structural analyses reveal that the methyl ester group at position 6 and the methyl substitution at position 1 contribute to enhanced bioavailability and metabolic stability compared to other quinoxaline derivatives.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility in developing kinase inhibitors. Researchers utilized Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride as a core scaffold to design novel compounds showing potent inhibition of specific tyrosine kinases implicated in cancer progression. The study reported IC50 values in the nanomolar range for several synthesized derivatives, highlighting the compound's potential in oncology drug discovery.
In neuropharmacology research, this quinoxaline derivative has shown promise as a modulator of GABA receptors. A recent preclinical study demonstrated that structural analogs derived from Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride exhibited anxiolytic activity in animal models without the sedative side effects commonly associated with benzodiazepines. These findings suggest potential applications in developing next-generation anxiolytic medications.
The compound's synthetic accessibility has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route for Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride that reduces production costs by 40% while maintaining high purity (>99.5%). This development is particularly significant for potential commercial applications.
Ongoing research is investigating the compound's potential in addressing antimicrobial resistance. Preliminary results indicate that certain derivatives show activity against multidrug-resistant bacterial strains, possibly through novel mechanisms of action. However, further structure-activity relationship studies are needed to fully exploit this potential.
As research progresses, Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride continues to demonstrate versatility as a pharmaceutical building block. Its balanced physicochemical properties, synthetic tractability, and demonstrated biological activities position it as a valuable compound in medicinal chemistry pipelines. Future studies will likely explore its applications in additional therapeutic areas and further optimize its pharmacological profile.
2253639-90-4 (Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride) 関連製品
- 2680786-74-5(tert-butyl N-{3-(4-bromophenyl)sulfamoylphenyl}carbamate)
- 1448067-01-3(N-(pyridin-2-yl)methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 926268-51-1(3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid)
- 2031260-82-7(3-(bromomethyl)-6-oxabicyclo3.1.0hexane)
- 2171643-80-2(5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid)
- 1417636-59-9(2-(pyridin-4-yl)morpholine dihydrochloride)
- 2228952-10-9(5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)
- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1334368-66-9(1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide)
- 1448124-78-4(3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine)




